molecular formula C5H3NOS2 B13938987 Thieno[3,2-D]thiazol-2(1H)-one CAS No. 70839-94-0

Thieno[3,2-D]thiazol-2(1H)-one

Katalognummer: B13938987
CAS-Nummer: 70839-94-0
Molekulargewicht: 157.2 g/mol
InChI-Schlüssel: PRQBRIFUHJGLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,2-D]thiazol-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate and lithium carbonate. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[3,2-D]thiazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Thieno[3,2-D]thiazol-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Thieno[3,2-D]thiazol-2(1H)-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials.

Eigenschaften

CAS-Nummer

70839-94-0

Molekularformel

C5H3NOS2

Molekulargewicht

157.2 g/mol

IUPAC-Name

1H-thieno[3,2-d][1,3]thiazol-2-one

InChI

InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7)

InChI-Schlüssel

PRQBRIFUHJGLPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1NC(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.